Physical and chemical properties of 6-Methoxy-3-nitropyridine-2-carbonitrile
Physical and chemical properties of 6-Methoxy-3-nitropyridine-2-carbonitrile
An In-Depth Technical Guide to 6-Methoxy-3-nitropyridine-2-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of 6-Methoxy-3-nitropyridine-2-carbonitrile, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document delineates the compound's physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity. Emphasis is placed on the rationale behind its synthetic pathways and its potential applications as a versatile intermediate in medicinal chemistry, grounded in the functional roles of its methoxy, nitro, and nitrile substituents. This guide synthesizes available data to offer field-proven insights, detailed experimental protocols, and safety considerations, serving as an essential resource for the scientific community.
Introduction: A Versatile Heterocyclic Intermediate
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous biologically active molecules.[1] 6-Methoxy-3-nitropyridine-2-carbonitrile (CAS No. 950778-43-5) emerges as a particularly valuable intermediate within this class. Its structure is strategically functionalized with an electron-donating methoxy group, a potent electron-withdrawing nitro group, and a synthetically versatile nitrile group.[2][3] This specific arrangement of functional groups imparts a unique reactivity profile, making it a coveted precursor for the synthesis of more complex pharmaceutical compounds.[4][5] The methoxy group can enhance solubility and modulate electronic properties, the nitro group activates the pyridine ring for nucleophilic substitution, and the nitrile moiety serves as a critical pharmacophore or a handle for further chemical transformations.[2][6][7] This guide aims to consolidate the known scientific data on this compound, providing a robust technical foundation for its application in research and development.
Physicochemical and Molecular Properties
The fundamental properties of 6-Methoxy-3-nitropyridine-2-carbonitrile are summarized below. It is important to note that while some data is available for the target compound, other properties are inferred from its direct precursor, 2-Chloro-6-methoxy-3-nitropyridine, due to a lack of publicly available experimental data for the final product.
| Property | Value / Description | Source(s) |
| IUPAC Name | 6-methoxy-3-nitropyridine-2-carbonitrile | N/A |
| CAS Number | 950778-43-5 | [4][8] |
| Molecular Formula | C₇H₅N₃O₃ | Inferred |
| Molecular Weight | 179.13 g/mol | [8] |
| Appearance | Inferred: Off-white to yellow powder/solid. | [2][4] |
| Melting Point | Data not available. Precursor (2-Chloro-6-methoxy-3-nitropyridine) melts at 78-80 °C. | [4][9] |
| Boiling Point | Data not available. Precursor (2-Chloro-6-methoxy-3-nitropyridine) boils at 298.5 °C. | [4] |
| Solubility | Data not available. Precursor is slightly soluble in water. | [4] |
| InChI Key | YLBYQWJIFUMVLU-UHFFFAOYSA-N | [8] |
Molecular Structure and Spectroscopic Characterization
The unambiguous identification of 6-Methoxy-3-nitropyridine-2-carbonitrile is essential for its use in synthesis. High-resolution NMR, IR, and mass spectrometry are the primary analytical methods for structural confirmation.[10][11]
Caption: Molecular Structure of 6-Methoxy-3-nitropyridine-2-carbonitrile.
Expected Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to mutual coupling. A sharp singlet in the upfield region (around 4.0 ppm) would correspond to the three protons of the methoxy group.
-
¹³C NMR: The carbon NMR spectrum would display seven unique signals. The carbon of the nitrile group (C≡N) would appear in the 115-120 ppm range. The six carbons of the substituted pyridine ring would have distinct chemical shifts influenced by the attached functional groups, with the carbon attached to the methoxy group being the most shielded (lowest ppm value) among the ring carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups.[11] Expected characteristic absorption bands include:
-
~2230 cm⁻¹: Sharp, medium intensity peak for the nitrile (C≡N) stretch.
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.
-
~2850-3000 cm⁻¹: C-H stretching vibrations from the methoxy group and the aromatic ring.
-
~1600 cm⁻¹ and ~1470 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would be a suitable technique.[11] High-resolution mass spectrometry (HRMS) should confirm the elemental composition, with the molecular ion peak [M+H]⁺ expected at an m/z corresponding to the exact mass of C₇H₆N₃O₃.
Generalized Protocol for Spectroscopic Data Acquisition
The following protocol is a generalized procedure for obtaining the necessary spectroscopic data.[11]
-
Sample Preparation:
-
NMR: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube.
-
IR (FTIR-ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
MS (ESI): Prepare a dilute solution of the sample (approx. 1 mg/mL) in a solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
NMR: Record ¹H and ¹³C spectra on a 300 or 400 MHz spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR: Collect the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
MS: Introduce the sample solution into the ESI source of the mass spectrometer and acquire the spectrum in positive ion mode.
-
Synthesis and Chemical Reactivity
6-Methoxy-3-nitropyridine-2-carbonitrile is not typically prepared in a single step but is the product of a multi-step synthetic pathway. The most logical route involves the cyanation of a halogenated precursor.[4][5]
Synthetic Pathway
The synthesis begins with a common starting material, 2,6-dichloropyridine, and proceeds through nitration, selective methoxylation, and finally, cyanation. This pathway is advantageous as it utilizes readily available reagents and provides good control over regioselectivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cas 38533-61-8,2-Chloro-6-methoxy-3-nitropyridine | lookchem [lookchem.com]
- 5. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Nitrile in Drug Design [sioc-journal.cn]
- 8. 6-Methoxy-3-nitro-pyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]
- 9. 2-Chloro-6-methoxy-3-nitropyridine | CAS#:38533-61-8 | Chemsrc [chemsrc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
